4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound characterized by the presence of a piperazine ring, a fluorophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorophenyl)piperazine. This intermediate is then reacted with 2-chloro-6-methylpyrimidine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting equilibrative nucleoside transporters (ENTs). It is more selective for ENT2 than ENT1, making it a valuable tool for studying nucleoside transport and its implications in various biological processes . The inhibition mechanism involves binding to the transporter and preventing the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, but with different selectivity and binding properties.
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxamide: Similar structure but different biological activity.
Uniqueness
The uniqueness of 4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine lies in its selective inhibition of ENT2 over ENT1, making it a valuable compound for targeted biological studies and potential therapeutic applications.
Properties
Molecular Formula |
C20H26FN5O |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H26FN5O/c1-16-14-19(23-20(22-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-4-2-3-5-18(17)21/h2-5,14H,6-13,15H2,1H3 |
InChI Key |
HDQWWDUGKBJZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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